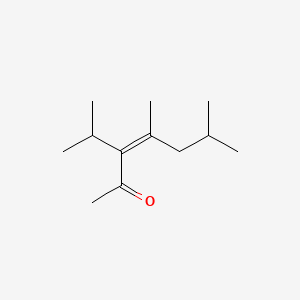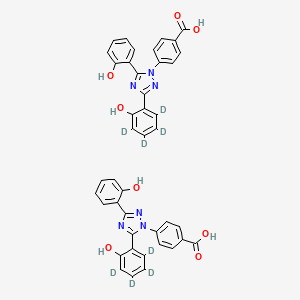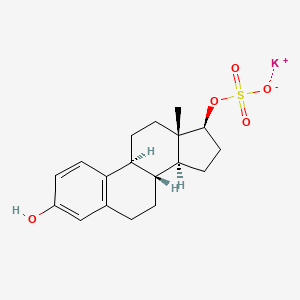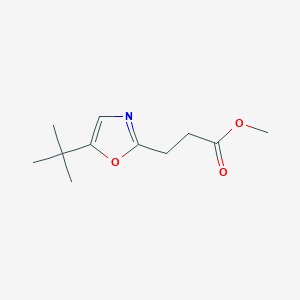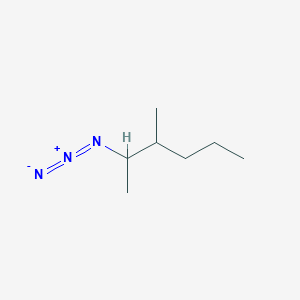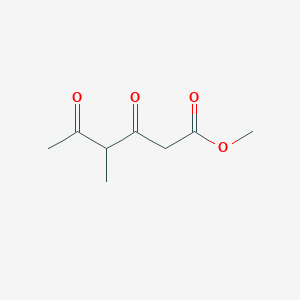![molecular formula C31H24FN5O7 B15352460 [(2S,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B15352460.png)
[(2S,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-C-Fluoroadenosine 2',3',5'-Tribenzoate is a synthetic nucleoside analog characterized by the presence of a fluorine atom at the 4' position of adenosine and three benzoate groups at the 2', 3', and 5' positions
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include fluorinating agents like Selectfluor and benzoic acid derivatives.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: 4'-C-Fluoroadenosine 2',3',5'-Tribenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 4'-C-Fluoroadenosine 2',3',5'-Tribenzoate is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical studies.
Biology: In biological research, this compound is utilized to study nucleoside metabolism and to develop new therapeutic agents. Its fluorine atom can enhance the stability and binding affinity of nucleoside analogs.
Medicine: The compound has potential applications in the development of antiviral and anticancer drugs. Its unique structure allows it to interfere with viral replication and cancer cell proliferation.
Industry: In the pharmaceutical industry, 4'-C-Fluoroadenosine 2',3',5'-Tribenzoate is used in the synthesis of active pharmaceutical ingredients (APIs) and as a chemical intermediate.
Mechanism of Action
The mechanism by which 4'-C-Fluoroadenosine 2',3',5'-Tribenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and stability, making it effective in inhibiting specific biological processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit nucleoside phosphorylases and kinases, which are crucial in nucleoside metabolism.
Receptors: It may interact with adenosine receptors, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
Adenosine: The parent compound without fluorine and benzoate groups.
Fluoroadenosine: Adenosine with a fluorine atom at the 4' position.
Benzoic Acid Derivatives: Compounds with benzoate groups but lacking the adenosine structure.
Uniqueness: 4'-C-Fluoroadenosine 2',3',5'-Tribenzoate is unique due to the combination of fluorine and multiple benzoate groups, which enhance its chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C31H24FN5O7 |
|---|---|
Molecular Weight |
597.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H24FN5O7/c32-31(16-41-28(38)19-10-4-1-5-11-19)24(43-30(40)21-14-8-3-9-15-21)23(42-29(39)20-12-6-2-7-13-20)27(44-31)37-18-36-22-25(33)34-17-35-26(22)37/h1-15,17-18,23-24,27H,16H2,(H2,33,34,35)/t23-,24+,27+,31+/m0/s1 |
InChI Key |
VRWGCWSOBIIKSR-GGWKSQAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


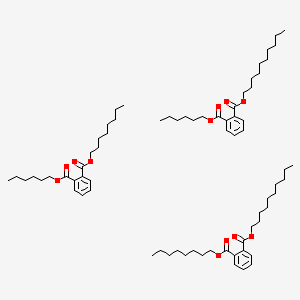
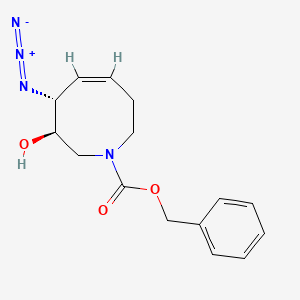
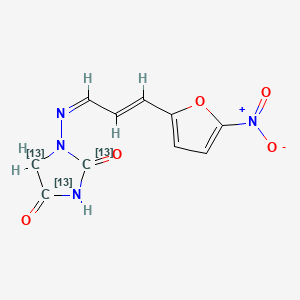

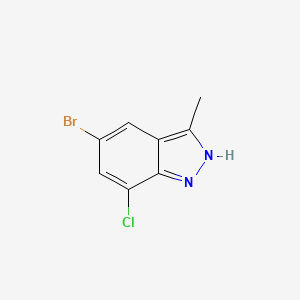
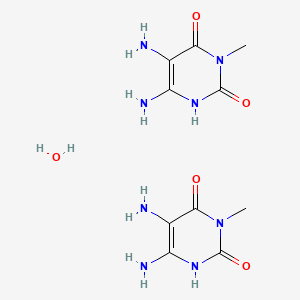
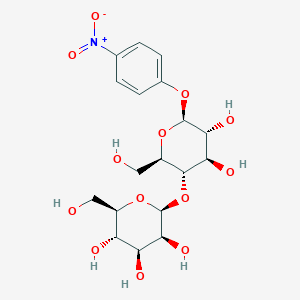
![3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene](/img/structure/B15352454.png)
